

Teduglutide's Impact on Intestinal Nutrient Transporters: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Teduglutide, a recombinant analog of human glucagon-like peptide-2 (GLP-2), is a critical therapeutic agent for adults with short bowel syndrome (SBS) who are dependent on parenteral support.[1] Its primary mechanism involves enhancing the structural and functional integrity of the remaining intestine, thereby improving nutrient and fluid absorption.[2][3] This is achieved by promoting the growth of the intestinal mucosa, characterized by increased villus height and crypt depth, which expands the total absorptive surface area.[4][5][6] This guide delves into the core molecular effects of **teduglutide**, focusing specifically on its influence on the expression and function of key nutrient transporters in the gut.

Core Mechanism of Action: The GLP-2 Receptor Signaling Pathway

Teduglutide exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[7] Interestingly, the GLP-2R is not primarily located on the absorptive enterocytes themselves but is expressed on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[6][8] This indicates an indirect signaling cascade.

Upon binding, **teduglutide** initiates a complex network of intracellular events. While initial studies in transfected cells suggested a primary role for the adenylyl cyclase/cAMP/PKA





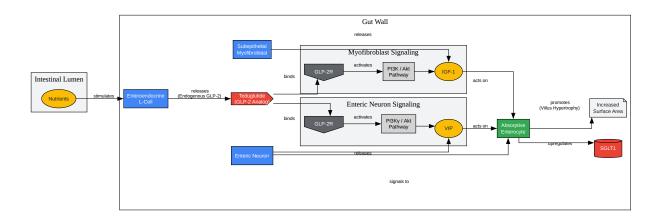


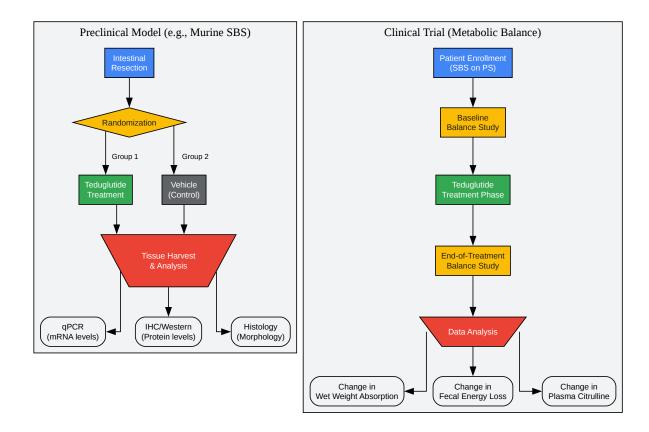
pathway, more recent evidence from cells naturally expressing the receptor points towards the phosphatidylinositol 3-kinase (PI3Ky)/Akt pathway as a key mediator.[9][10] Activation of these pathways in neurons and myofibroblasts leads to the release of secondary messengers and growth factors, such as Insulin-like Growth Factor-1 (IGF-1), Keratinocyte Growth Factor (KGF), and Vasoactive Intestinal Polypeptide (VIP).[6][7][9] These factors then act on the intestinal epithelial cells to stimulate growth and modulate transporter function.

A significant pathway involves the enteric nervous system. GLP-2, secreted in response to luminal sugars, acts on enteric neurons, which in turn regulate the expression of SGLT1 in absorptive enterocytes.[8][11] This neuro-paracrine pathway highlights the intricate communication network within the gut that **teduglutide** leverages to enhance nutrient absorption.[11]

Signaling Pathway Diagram







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